N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide
Description
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide (CAS: 1153056-83-7) is a sulfonamide derivative characterized by a 4-methylbenzene ring linked to a sulfonamide group, which is further substituted with a (1-aminocyclohexyl)methyl moiety. Its molecular weight is 282.40 g/mol, and it is primarily utilized in pharmaceutical research and organic synthesis .
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H22N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14/h5-8,16H,2-4,9-11,15H2,1H3 |
InChI Key |
XDERYKUCBRNSFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-aminocyclohexyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides are a versatile class of compounds with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of structurally related sulfonamide derivatives:
Structural Analogues and Substituent Effects
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide Key Difference: Replaces the cyclohexylamine group with a 2-pyridylmethyl group. This compound showed a 71.6–92% similarity match in bioactivity databases, suggesting possible antibacterial applications .
N-(2-Cyclohex-1-enyl-ethyl)-4-methylbenzenesulfonamide
- Key Difference : Features a cyclohexene ring instead of a fully saturated cyclohexyl group.
- Impact : The unsaturated cyclohexene moiety increases rigidity and may alter binding affinity due to reduced conformational flexibility. NMR data for this compound are available, aiding in structural validation .
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide Key Difference: Contains an azido group adjacent to the sulfonamide. Crystallographic data confirm its planar geometry, which could affect stacking interactions in biological targets .
N-(4-Methoxyphenyl)benzenesulfonamide Key Difference: Substitutes the 4-methyl group with a 4-methoxy group. This compound is structurally related to antimicrobial agents .
N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide Key Difference: Replaces the amino group with a hydroxymethyl group. This derivative is cataloged for life science research but lacks published bioactivity data .
Data Table: Comparative Overview
Biological Activity
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 1153056-83-7, is a sulfonamide compound that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₂N₂O₂S
- Molecular Weight : 282.40 g/mol
- CAS Number : 1153056-83-7
The compound features a sulfonamide group attached to a 4-methylbenzene ring and a cyclohexyl amine, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to the inhibition of enzymatic activities or modulation of receptor functions, which is significant in therapeutic contexts.
Inhibition Studies
Recent studies have indicated that this compound may exhibit inhibitory effects on various enzymes:
- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an important enzyme in folate biosynthesis. This mechanism is similar to that of other sulfonamide antibiotics, suggesting potential antibacterial applications.
Case Studies and Research Findings
- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against specific bacterial strains. In vitro studies showed effective inhibition against Mycobacterium tuberculosis under certain conditions, indicating its potential as an antitubercular agent .
- Cancer Research : The compound has been explored for its potential in cancer therapy. It was found to inhibit cell proliferation in specific cancer cell lines, suggesting a possible role in cancer treatment strategies .
- Mechanistic Insights : A study highlighted that the compound alters gene expression profiles associated with cancer progression when tested on patient-derived xenograft models. This indicates not only its therapeutic potential but also the need for further investigation into its molecular targets and pathways involved .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
